molecular formula C18H14ClFN2O4S B2988994 N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide CAS No. 2034435-04-4

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide

Cat. No.: B2988994
CAS No.: 2034435-04-4
M. Wt: 408.83
InChI Key: YFYDKRPKINKBGN-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features an oxalamide backbone (N1 and N2) linked to a 3-chloro-4-fluorophenyl group and a substituted ethyl moiety. The ethyl group contains a hydroxyl (-OH) substituent and a heterocyclic system composed of thiophen-3-yl and furan-2-yl rings (Fig. 1).
Molecular Formula: C₁₈H₁₄ClFN₂O₄S.
Molecular Weight: 408.8 g/mol .
Key Features:

  • The hydroxyl group may improve solubility via hydrogen bonding.
  • Thiophene and furan rings contribute to π-π stacking interactions and influence electronic properties.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O4S/c19-12-7-11(1-2-13(12)20)22-18(25)17(24)21-8-14(23)16-4-3-15(26-16)10-5-6-27-9-10/h1-7,9,14,23H,8H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYDKRPKINKBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide is a complex organic compound belonging to the oxalamide class, characterized by its unique molecular structure. This compound has garnered attention for its potential biological activities, which may include anti-inflammatory, anticancer, and enzyme-modulating effects. The presence of various functional groups enhances its interactions with biological targets, making it a subject of interest in medicinal chemistry.

Molecular Structure and Properties

The molecular formula of this compound is C20H21ClFN3O3C_{20}H_{21}ClFN_{3}O_{3}, with a molecular weight of approximately 405.85 g/mol. Its structure features:

  • Chloro- and fluoro-substituted phenyl group : These halogen substituents can enhance lipophilicity and biological activity.
  • Hydroxy group : This moiety may facilitate hydrogen bonding interactions, influencing pharmacological properties.
  • Furan and thiophene rings : These heterocycles contribute to the compound's reactivity and potential biological interactions.

Enzyme Modulation

Research indicates that compounds similar to this compound have shown significant activity against various enzymes. For instance, studies on oxalamide derivatives have demonstrated their ability to modulate tyrosinase activity, which is crucial in metabolic pathways related to pigmentation and certain diseases like Parkinson's disease .

Table 1: Enzyme Activity Modulation by Oxalamide Derivatives

CompoundEnzyme TargetEffectReference
6aTyrosinaseActivation
6bTyrosinaseInhibition
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy...)UnknownPotential modulation

Anticancer Activity

The structural features of this compound suggest potential anticancer properties. The presence of halogenated groups can enhance the interaction with cancer cell receptors or pathways involved in cell proliferation and apoptosis. Preliminary studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action.

Case Studies

Several studies have explored the biological activities of oxalamide derivatives:

  • Study on Tyrosinase Inhibition : A recent investigation assessed the effects of various oxalamide compounds on tyrosinase activity, revealing that certain structural modifications could either activate or inhibit enzyme function, indicating a nuanced approach to drug design for conditions related to tyrosinase activity disorders .
  • Anticancer Screening : In vitro studies have been conducted on compounds with similar structures to assess their cytotoxicity against different cancer cell lines. Results showed promising activity that could lead to the development of new anticancer agents.

Comparison with Similar Compounds

Substituent Variations in Ethyl Moieties

The ethyl group’s substituents significantly alter physicochemical and biological properties. Below is a comparative analysis of three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Implications
Target Compound (CAS 2034634-78-9) C₁₈H₁₄ClFN₂O₄S 408.8 -OH, thiophen-3-yl, furan-2-yl Higher polarity due to -OH; enhanced π interactions from fused heterocycles.
N1-(3-Chloro-4-Fluorophenyl)-N2-(2-Methoxy-2-(5-Methylthiophen-2-yl)Ethyl)Oxalamide (CAS 1797876-30-2) C₁₆H₁₆ClFN₂O₃S 370.8 -OCH₃, 5-methylthiophen-2-yl Increased lipophilicity from -OCH₃; methyl group may improve metabolic stability.
N1-(3-Chloro-4-Fluorophenyl)-N2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(Thiophen-3-yl)Ethyl)Oxalamide (CAS 954696-90-3) C₂₃H₂₁ClFN₃O₂S 457.9 3,4-dihydroisoquinolin-2(1H)-yl, thiophen-3-yl Bulky dihydroisoquinolin group may reduce membrane permeability but enhance binding affinity.

Structural Insights :

  • Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound likely improves aqueous solubility compared to the methoxy analog . However, methoxy derivatives often exhibit better metabolic stability due to reduced oxidative susceptibility.
  • Thiophene/Furan vs.
  • Heterocyclic Systems : Thiophene and furan rings in the target compound may facilitate charge transfer interactions, whereas methyl-substituted thiophenes (CAS 1797876-30-2) could alter electronic density and steric effects .

Comparative Analysis of Backbone Modifications

Oxalamide Core: All compounds retain the oxalamide (N1,N2-substituted oxalic acid diamide) backbone, which is critical for hydrogen bonding and structural rigidity.

Phenyl Ring Substitutions :

  • The 3-chloro-4-fluorophenyl group is conserved across analogs, indicating its importance in electronic or steric interactions. Chlorine and fluorine atoms likely enhance electrophilicity and resistance to enzymatic degradation .

Research Findings and Hypotheses

  • The chloro-fluorophenyl group is common in fungicides and kinase inhibitors .
  • Synthetic Accessibility : Analog synthesis (e.g., ) employs chloroacetyl chloride and amines, implying feasible scalability for the target compound.
  • Physical Properties : Missing data (e.g., melting points, solubility) limit direct comparisons. However, molecular weight trends (370.8–457.9 g/mol) suggest the target compound occupies a mid-range position, balancing size and functionality .

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